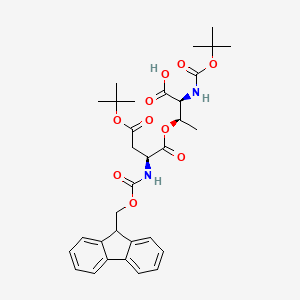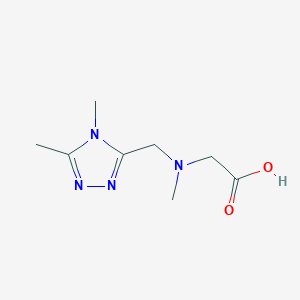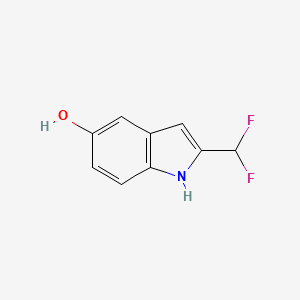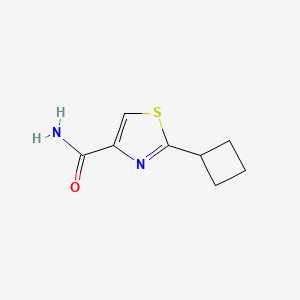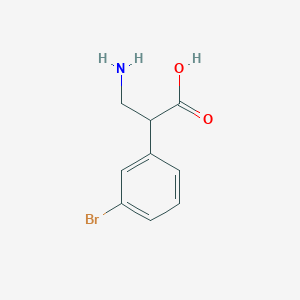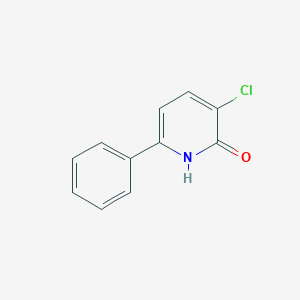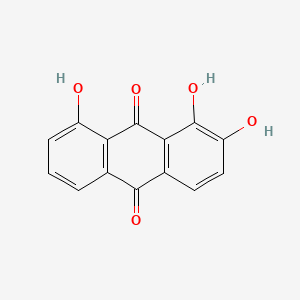
Bis(triisopropylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triisopropylphosphine)platinum is a coordination compound featuring platinum as the central metal atom coordinated to two triisopropylphosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(triisopropylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)platinum chloride: Another platinum-phosphine complex with different ligands.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triisopropylphosphine)nickel: A nickel analog with similar ligand coordination
Uniqueness
Bis(triisopropylphosphine)platinum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its steric and electronic characteristics differ from those of similar compounds, making it suitable for specialized applications in catalysis and materials science .
Propiedades
Número CAS |
60648-71-7 |
|---|---|
Fórmula molecular |
C18H42P2Pt |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
Clave InChI |
UTJMZAMIFSDYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



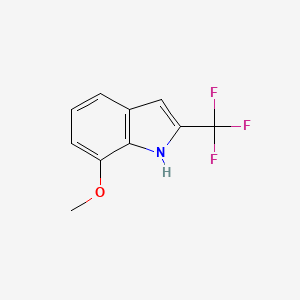
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
